

application of 2-Isopropyl-1H-benzo[d]imidazol-5-amine in antimicrobial research

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Compound of Interest

2-Isopropyl-1H-benzo[d]imidazol5-amine

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Application Notes: Antimicrobial Potential of the Benzimidazole Scaffold

Introduction

While specific research on the antimicrobial properties of **2-Isopropyl-1H-benzo[d]imidazol-5-amine** is not available in the current scientific literature, the broader class of benzimidazole derivatives represents a significant and promising area of antimicrobial research.

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This scaffold is a crucial component in a variety of biologically active compounds and is recognized for its diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The structural similarity of the benzimidazole nucleus to purine allows these derivatives to interact with various biological macromolecules, making them a versatile platform for drug discovery.[2] This document provides an overview of the antimicrobial applications of various benzimidazole derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of their synthesis and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives



The antimicrobial efficacy of various benzimidazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity. The following tables summarize the MIC values for several series of benzimidazole derivatives as reported in the literature.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound	Gram- Positive Bacteria	MIC (μg/mL)	Gram- Negative Bacteria	MIC (μg/mL)	Reference
Triaryl Benzimidazol e 8	S. aureus (MRSA)	1	E. coli	>128	[3]
E. faecalis (VRE)	2	P. aeruginosa	>128	[3]	
Triaryl Benzimidazol e 13	S. aureus (MRSA)	2	E. coli	32	[3]
E. faecalis (VRE)	4	P. aeruginosa	16	[3]	
Triaryl Benzimidazol e 14	S. aureus (MRSA)	0.5	E. coli	64	[3]
E. faecalis (VRE)	1	P. aeruginosa	32	[3]	
Benzimidazol e-Pyrazole 3d	S. aureus	>100	P. aeruginosa	25	[4]
Benzimidazol e-Pyrazole 3g	S. aureus	50	E. coli	25	[4]
Benzimidazol e-Pyrazole 3h	S. pyogenes	50	E. coli	25	[4]



Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound ID	Fungal Strain	MIC (μg/mL)	Reference
Benzimidazole- Pyrazole 3d	C. albicans	50	[4]
Benzimidazole- Pyrazole 3g	A. niger	50	[4]
Benzimidazole- Pyrazole 3h	A. clavatus	100	[4]
2-Substituted Benzimidazole 3m	C. albicans	18	[5]
2-Substituted Benzimidazole 3n	C. albicans	17	[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazole Derivatives

A common and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, often under acidic conditions. This method is known as the Phillips-Ladenburg synthesis.[6]

Materials:

- o-Phenylenediamine
- Substituted Benzaldehyde
- Glacial Acetic Acid
- Ethanol
- Sodium Bicarbonate solution (5% w/v)



- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Buchner funnel and filter paper

Procedure:

- Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask.
- Add the substituted benzaldehyde (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the crude product.
- Neutralize the solution with a 5% sodium bicarbonate solution.
- Filter the precipitate using a Buchner funnel and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzimidazole.
- Characterize the final product using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.



Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
- Test compound stock solution (in a suitable solvent like DMSO)
- Positive control (standard antibiotic, e.g., Ciprofloxacin)
- Negative control (broth only)
- Incubator

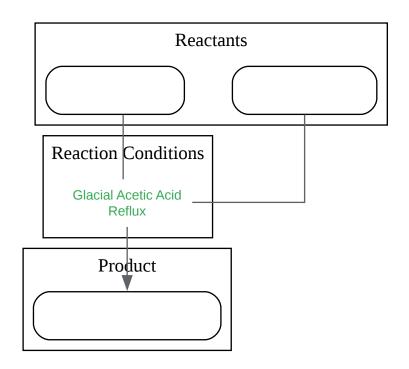
Procedure:

- Dispense 100 μL of the appropriate broth into each well of a 96-well microtiter plate.
- Add 100 μL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 μL from the first well to the second, and so on, down the plate. Discard 100 μL from the last well.
- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Add 10 μL of the diluted inoculum to each well, except for the negative control wells.
- Set up a positive control (broth with inoculum but no test compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration
 of the compound at which no visible growth is observed.





Visualizations: Synthesis and Mechanisms of Action Synthesis Pathway

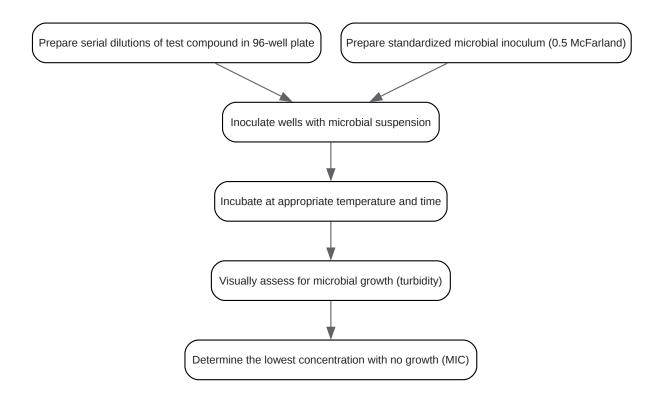


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Caption: General synthesis of 2-substituted benzimidazoles.

Experimental Workflow: MIC Determination





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Caption: Workflow for MIC determination via broth microdilution.

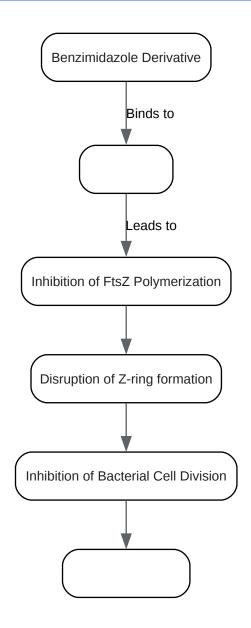
Signaling Pathway: Potential Mechanisms of Antimicrobial Action

Benzimidazole derivatives can exert their antimicrobial effects through various mechanisms. Two notable targets are the FtsZ protein in bacteria and the PqsR protein in Pseudomonas aeruginosa.

1. Inhibition of Bacterial Cell Division via FtsZ

The FtsZ protein is a crucial component of the bacterial cytoskeleton and plays a vital role in cell division by forming the Z-ring at the division site.[7] Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[7][8]





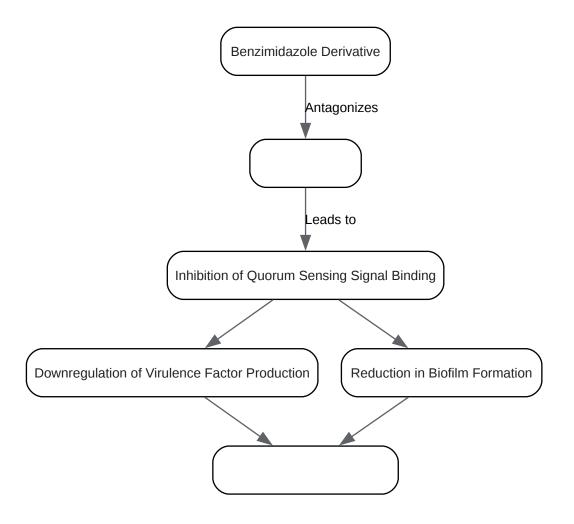
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Caption: Inhibition of FtsZ by benzimidazole derivatives.

2. Quorum Sensing Inhibition via PqsR Antagonism

PqsR is a transcriptional regulator in Pseudomonas aeruginosa that controls the production of virulence factors and biofilm formation in response to quorum sensing signals.[9][10] Benzimidazole derivatives can act as antagonists of PqsR, thereby disrupting these pathogenic processes.





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Caption: PqsR antagonism by benzimidazole derivatives.

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